molecular formula C8H12N4O2 B168613 6-Amino-2-morpholinopyrimidin-4(3H)-one CAS No. 104637-63-0

6-Amino-2-morpholinopyrimidin-4(3H)-one

Cat. No.: B168613
CAS No.: 104637-63-0
M. Wt: 196.21 g/mol
InChI Key: JJFFKGGLLRRJCL-UHFFFAOYSA-N
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Description

6-Amino-2-morpholinopyrimidin-4(3H)-one is a heterocyclic compound that contains both a pyrimidine ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-morpholinopyrimidin-4(3H)-one typically involves the reaction of 2-chloropyrimidin-4(3H)-one with morpholine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Amino-2-morpholinopyrimidin-4(3H)-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Amino-2-morpholinopyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Amino-2-morpholinopyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA synthesis. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-morpholinopyrimidine: Similar structure but lacks the 3H-one group.

    6-Amino-2-piperidinopyrimidin-4(3H)-one: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

6-Amino-2-morpholinopyrimidin-4(3H)-one is unique due to the presence of both the morpholine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

4-amino-2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-6-5-7(13)11-8(10-6)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFFKGGLLRRJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543618
Record name 6-Amino-2-(morpholin-4-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104637-63-0
Record name 6-Amino-2-(morpholin-4-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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